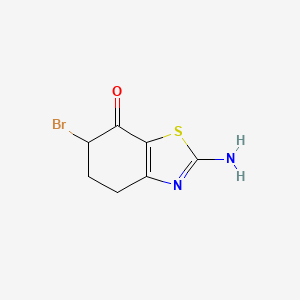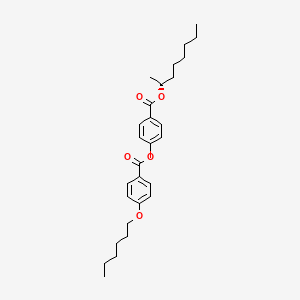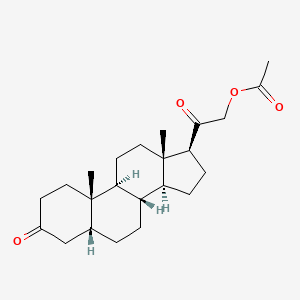
(5β)-21-(乙酰氧基)孕烷-3,20-二酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5beta)-21-(Acetoxy)pregnane-3,20-dione: is a synthetic steroidal compound. It is part of the pregnane class of steroids, which are characterized by their 21-carbon skeleton. This compound is notable for its acetoxy group at the 21st position and its ketone groups at the 3rd and 20th positions.
科学研究应用
Chemistry: (5beta)-21-(Acetoxy)pregnane-3,20-dione is used as an intermediate in the synthesis of other steroidal compounds. Its unique structure makes it a valuable starting material for the synthesis of complex steroids.
Biology: In biological research, this compound is used to study the effects of steroidal compounds on cellular processes. It serves as a model compound for understanding the metabolism and action of steroids in biological systems.
Medicine: (5beta)-21-(Acetoxy)pregnane-3,20-dione has potential applications in the development of steroid-based medications. Its structure can be modified to produce compounds with specific therapeutic effects, such as anti-inflammatory or hormone-regulating properties.
Industry: In the industrial sector, this compound is used in the production of steroidal intermediates and active pharmaceutical ingredients. Its synthesis and modification are crucial steps in the manufacture of various steroid-based products.
作用机制
Target of Action
The primary targets of (5beta)-21-(Acetoxy)pregnane-3,20-dione, also known as [2-[(5R,8R,9S,10S,13S,14S,17S)-10,13-Dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate, are cells in the human body, particularly those in tumorous human breast tissue . The compound interacts with these cells, affecting their adhesion and proliferation .
Mode of Action
The compound interacts with its targets by decreasing cell-substrate attachment, adhesion plaques, vinculin expression, and polymerized F-actin in MCF-7 breast cancer cells . This results in dose-dependent decreases in cell area, cell-to-cell contacts, and attachment to the substratum, and increases in variation in nuclear area .
Biochemical Pathways
The affected biochemical pathways involve the conversion of progesterone to 5α-pregnane-3,20-dione . This conversion is a crucial step in the biosynthesis of the 5β-cardenolides . The changes in the 5αP-treated cells were accompanied by decreases in vinculin-containing adhesion plaques, vinculin expression, polymerized actin stress fibers, and decreases in insoluble and increases in soluble actin fractions .
Pharmacokinetics
It is known that tumorous human breast tissue readily converts progesterone to 5α-pregnane-3,20-dione
Result of Action
The molecular and cellular effects of the compound’s action include decreased cell adhesion and increased cell proliferation . These effects may be due to depolymerization of actin and decreased expression of actin and vinculin . The compound may be involved in promoting breast neoplasia and metastasis by affecting adhesion and cytoskeletal molecules .
生化分析
Biochemical Properties
It is known that pregnane derivatives can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the specific functional groups present in the compound.
Cellular Effects
Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The stability, degradation, and long-term effects of (5beta)-21-(Acetoxy)pregnane-3,20-dione on cellular function in in vitro or in vivo studies have not been extensively studied .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (5beta)-21-(Acetoxy)pregnane-3,20-dione typically involves multiple steps starting from a suitable steroidal precursor. The process often includes:
Oxidation: of the precursor to introduce the ketone groups at the 3rd and 20th positions.
Acetylation: to introduce the acetoxy group at the 21st position. This step usually involves the use of acetic anhydride and a catalyst such as pyridine.
Industrial Production Methods: Industrial production of (5beta)-21-(Acetoxy)pregnane-3,20-dione follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving:
Large-scale oxidation: reactions using industrial oxidizing agents.
Efficient acetylation: processes with high-purity reagents and catalysts to ensure the desired product is obtained with minimal impurities.
化学反应分析
Types of Reactions:
Oxidation: (5beta)-21-(Acetoxy)pregnane-3,20-dione can undergo further oxidation to introduce additional functional groups or modify existing ones.
Reduction: The ketone groups at the 3rd and 20th positions can be reduced to hydroxyl groups using reducing agents such as sodium borohydride.
Substitution: The acetoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Pyridine, sulfuric acid for acetylation reactions.
Major Products:
Oxidation products: Compounds with additional ketone or hydroxyl groups.
Reduction products: Compounds with hydroxyl groups at the 3rd and 20th positions.
Substitution products: Compounds with different functional groups replacing the acetoxy group.
相似化合物的比较
11alpha-Acetoxy-17alpha-hydroxy(5beta)pregnane-3,20-dione: This compound has similar structural features but with additional hydroxyl groups.
(5beta)-Pregnane-3,20-dione: Lacks the acetoxy group at the 21st position.
(5beta)-21-Hydroxy-pregnane-3,20-dione: Has a hydroxyl group instead of an acetoxy group at the 21st position.
Uniqueness: (5beta)-21-(Acetoxy)pregnane-3,20-dione is unique due to its specific combination of functional groups. The presence of both ketone and acetoxy groups provides distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.
属性
IUPAC Name |
[2-[(5R,8R,9S,10S,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H34O4/c1-14(24)27-13-21(26)20-7-6-18-17-5-4-15-12-16(25)8-10-22(15,2)19(17)9-11-23(18,20)3/h15,17-20H,4-13H2,1-3H3/t15-,17+,18+,19+,20-,22+,23+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEKDDLIAJWEAHP-JIGCXDOESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC(=O)C1CCC2C1(CCC3C2CCC4C3(CCC(=O)C4)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OCC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@H]4[C@@]3(CCC(=O)C4)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H34O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

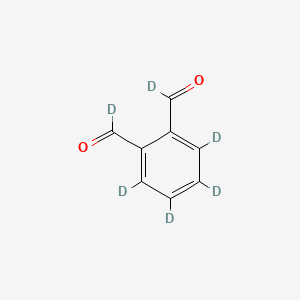
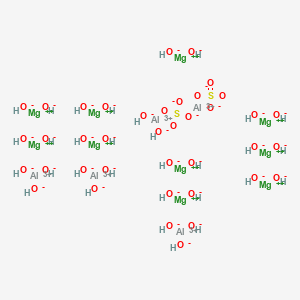
![N1,N1'-[2,4-Thiazolediylbis(methylenethio-2,1-ethanediyl)]bis(N'-methyl-2-nitro-1,1-ethenediamine)](/img/structure/B590409.png)
![1-Azapentacyclo[4.2.0.02,5.03,8.04,7]octan-3-amine](/img/structure/B590410.png)
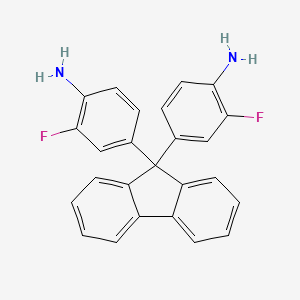

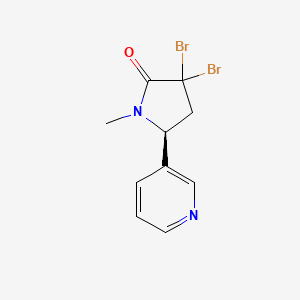
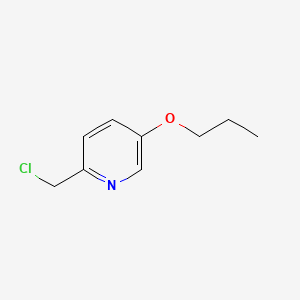
![(2S)-4-[[3-acetamido-4,5-dihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxobutanoic acid](/img/structure/B590415.png)
![N-[2-(2,5-dimethoxyphenyl)ethyl]-1-(2-methoxyphenyl)methanimine](/img/structure/B590416.png)
